2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Overview
Description
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H6BrF3N2 and its molecular weight is 291.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole and related imidazole derivatives demonstrate significant potential in antimicrobial applications. Imidazoles are known for their broad applications in clinical medicine, particularly as antimicrobial agents. Studies have shown that various derivatives of imidazoles, including those related to this compound, exhibit promising antimicrobial activities against strains such as Candida albicans (Narwal et al., 2012).
Synthetic Applications
The synthesis of this compound and its analogs involves a range of chemical processes, including catalysis, oxidation, and cycloaddition reactions. Research on the synthetic methods and reaction mechanisms of these compounds provides insight into efficient and scalable production processes. This knowledge is crucial for the large-scale synthesis of imidazole derivatives for various industrial and pharmaceutical applications (Hu Zhi-zhi, 2009).
Corrosion Inhibition
Recent studies indicate that imidazole derivatives, including those structurally similar to this compound, have potential applications in corrosion inhibition. These compounds can effectively prevent corrosion in metals, especially in acidic solutions. Such properties are valuable in industries where metal preservation is critical (Prashanth et al., 2021).
Drug Development
Imidazole derivatives, including those related to this compound, are explored for their potential in drug development. Research into their interaction with various proteins and their potential as enzyme inhibitors is a key area of study. This research can lead to the development of new therapeutic agents for various diseases (Jayashree et al., 2019).
Spectroscopic and Molecular Docking Studies
Investigations into the properties of imidazole derivatives through spectroscopic analysis and molecular docking studies provide insights into their chemical behavior and potential biological interactions. These studies are fundamental in understanding the molecular basis of the properties of these compounds, which is essential for their application in various scientific and medical fields (Thomas et al., 2018).
Mechanism of Action
Target of Action
It’s known that imidazole compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Generally, imidazole compounds can act as a proton shuttle in enzymatic reactions, facilitating the transfer of protons in biochemical reactions .
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biochemical processes, including the metabolism of lipids, carbohydrates, and proteins .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNUPPUTHMOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695698 | |
Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010837-60-1 | |
Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.